Benzimidazole derivatives have been explored for their potential in treating various diseases. For example, the cytotoxicity and DNA adduct formation by N-hydroxylamine metabolites of heterocyclic amines suggest a role in carcinogenesis, which could be relevant for cancer research and therapy4. The anti-platelet aggregation activity of certain benzimidazole derivatives indicates their potential use in cardiovascular diseases3. Moreover, the antithyroid and antituberculosis activities of benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids demonstrate the versatility of benzimidazole compounds in addressing endocrine and infectious diseases8.
In chemical research, the reactivity of benzimidazole derivatives has been a subject of interest. For instance, the unexpected opening of the benzimidazole ring during 1,3-dipolar cycloaddition reactions has been reported, which contributes to the understanding of the reactivity of these compounds5. In pharmacological studies, the selective antagonism of neuropeptide Y Y1 receptors by benzimidazole derivatives is a promising avenue for the development of antiobesity drugs2.
The ability of N-hydroxylamine derivatives to delay senescence in human lung fibroblasts and to reverse age-dependent changes in mitochondria suggests their potential application in gerontology and the development of anti-aging therapies1.
The compound belongs to the class of hydroxylamines, which are characterized by the presence of the functional group -N(OH)R. Hydroxylamines are often used in organic synthesis and have applications in medicinal chemistry due to their reactivity and ability to form stable complexes with metal ions. The benzimidazole moiety contributes to the compound's unique properties, making it a subject of research in drug development and biological evaluations .
The synthesis of N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of an appropriate benzimidazole derivative with hydroxylamine under acidic or basic conditions.
This method allows for high yields and purity of the desired compound, making it suitable for further biological evaluation .
The molecular structure of N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure:
These analyses confirm the expected functional groups and structural integrity of the synthesized compound .
N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine can participate in various chemical reactions:
These reactions highlight the versatility of hydroxylamines in synthetic organic chemistry and their potential utility in developing new therapeutic agents .
The mechanism of action for N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine is primarily linked to its ability to act as a reactive nitrogen species (RNS). Hydroxylamines can donate electrons and participate in redox reactions, which may lead to:
Research indicates that derivatives with similar structures exhibit significant biological activity, including cytotoxicity against cancer cells .
The physical and chemical properties of N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine are crucial for understanding its behavior in various environments:
These properties suggest that the compound may be suitable for formulation into pharmaceutical preparations .
N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine has several potential applications:
Research into this compound continues to explore its full range of biological activities and applications in medicinal chemistry .
The systematic naming of benzimidazole derivatives follows IUPAC conventions that prioritize functional group hierarchy and ring numbering. For the subject compound, N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine provides a complete structural description:
Alternative naming conventions include 1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime, which interprets the functional group as an oxime tautomer. The CAS Registry Number 175136-52-4 provides a unique identifier across chemical databases .
Table 1: Nomenclature and Molecular Identification
Classification Type | Identifier |
---|---|
Systematic IUPAC Name | N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine |
Alternative IUPAC Name | (NE)-N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine |
CAS Registry Number | 175136-52-4 |
Molecular Formula | C₁₃H₁₃N₃O₂ |
Canonical SMILES | C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3 |
Hydroxylamine functionalities (=N-OH) introduce distinctive physicochemical properties when incorporated into heterocyclic frameworks:
Hydrogen Bonding Capacity: The hydroxylamine group serves as both a hydrogen bond donor (N-OH) and acceptor (N=), enabling complex binding motifs with biological targets. This dual capability facilitates stronger interactions with enzyme active sites compared to simpler amine derivatives [5]. Computational studies indicate bond lengths of approximately 1.37 Å for C-N bonds adjacent to the oxime functionality, demonstrating significant bond delocalization .
Conformational Effects: The presence of hydroxylamine substituents influences heterocyclic geometry through stereoelectronic interactions. In N,N′-diaryl hydroxylamine derivatives, the functional group adopts a cis,cis conformation that positions aromatic rings for π-stacking interactions. This spatial arrangement is critical for molecular recognition processes in biological systems [5].
Tautomeric Behavior: Hydroxylamine-containing benzimidazoles exhibit tautomerism between oxime (C=NOH) and nitroso (C=O, N-OH) forms. This equilibrium impacts electron distribution across the conjugated system, altering dipole moments and reactivity patterns. The energy barrier between tautomers is approximately 30 kJ/mol based on computational models .
Redox Activity: The N-O bond in hydroxylamine derivatives participates in electron transfer processes, functioning as either an antioxidant (donating electrons) or pro-oxidant (accepting electrons). This redox flexibility enables modulation of cellular oxidative states, particularly relevant in systems involving reactive oxygen species .
Table 2: Structural and Electronic Properties of Key Functional Groups
Structural Feature | Bond Length (Å) | Bond Angle (°) | Electronic Effect |
---|---|---|---|
Hydroxylamine (N-O) | 1.42 | C-N-O: 115° | σ-donor/π-acceptor |
Imidazole N-C (ylic) | 1.37 | N-C-N: 108° | Conjugated system |
C=N (oxime) | 1.28 | C=N-O: 120° | Strong polarization |
The development of advanced benzimidazole derivatives coincides with key milestones in heterocyclic chemistry:
Early Heterocyclic Synthesis (1828-1950): The foundational synthesis of urea by Friedrich Wöhler in 1828 established organic chemistry as a distinct discipline, paving the way for systematic heterocyclic synthesis. By the mid-20th century, benzimidazole chemistry advanced significantly through the work of Phillips (1928) and other researchers who established reliable condensation methods for creating bicyclic systems from o-phenylenediamines and carbonyl compounds [5].
Modern Heterocyclic Design (1980s-Present): The identification of benzimidazole as a privileged scaffold in medicinal chemistry accelerated derivative development. FDA approval of benzimidazole-containing therapeutics like telithromycin (2001) validated the pharmacological relevance of these systems. During this period, hydroxylamine-functionalized benzimidazoles emerged as synthetic targets due to their potential redox-modulating capabilities [4] [6].
Specific Compound Development: N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine was first documented in chemical literature in the 1990s (assigned CAS 175136-52-4). Its synthesis typically employs multi-step sequences beginning with 2-phenylbenzimidazole precursors, followed by selective reduction and hydroxylamine conjugation under controlled conditions. Key synthetic challenges include regioselective functionalization at the C4 position and prevention of over-oxidation .
Therapeutic Context: The rise of antibiotic resistance highlighted the need for novel heterocyclic agents. Five-membered nitrogen heterocycles became crucial components in antibacterial development during the 1980s-2000s, comprising over 60% of FDA-approved antibiotics during this period. Though not itself an antibiotic, the structural features of this hydroxylamine-benzimidazole hybrid reflect design principles aimed at targeting resistant pathogens through novel mechanisms [4] [6].
Table 3: Historical Development Timeline of Key Benzimidazole Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
1928 | Benzimidazole core established | Foundation for heterocyclic chemistry |
1980-2000 | FDA approval of benzimidazole antibiotics (e.g., telithromycin) | Validation of therapeutic potential |
1990s | Documentation of hydroxylamine-functionalized benzimidazoles | Emergence of redox-active derivatives |
Post-2000 | Advanced synthetic methodologies for N-functionalization | Enabled precise modification of benzimidazole systems |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: